1-[2-(4-Fluorophenyl)acetyl]-N-methyl-2,3-dihydro-1H-indole-2-carboxamide
Description
1-[2-(4-Fluorophenyl)acetyl]-N-methyl-2,3-dihydro-1H-indole-2-carboxamide is a synthetic small molecule featuring a dihydroindole core substituted with a 4-fluorophenylacetyl group and an N-methyl carboxamide moiety. Its molecular formula is C₁₈H₁₇FN₂O₂, with a molecular weight of 312.34 g/mol.
Properties
Molecular Formula |
C18H17FN2O2 |
|---|---|
Molecular Weight |
312.3 g/mol |
IUPAC Name |
1-[2-(4-fluorophenyl)acetyl]-N-methyl-2,3-dihydroindole-2-carboxamide |
InChI |
InChI=1S/C18H17FN2O2/c1-20-18(23)16-11-13-4-2-3-5-15(13)21(16)17(22)10-12-6-8-14(19)9-7-12/h2-9,16H,10-11H2,1H3,(H,20,23) |
InChI Key |
DGMCJLTWFVDVMD-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1CC2=CC=CC=C2N1C(=O)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[2-(4-Fluorophenyl)acetyl]-N-methyl-2,3-dihydro-1H-indole-2-carboxamide typically involves multiple steps, including the formation of the indole core, the introduction of the fluorophenyl group, and the final acylation and methylation steps. Common synthetic routes may involve:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods that construct the indole ring from simpler precursors.
Introduction of the Fluorophenyl Group: This step often involves the use of 4-fluorophenylacetyl chloride, which reacts with the indole core under appropriate conditions.
Acylation and Methylation: The final steps involve acylation to introduce the carboxamide group and methylation to complete the synthesis.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-[2-(4-Fluorophenyl)acetyl]-N-methyl-2,3-dihydro-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxamide group to an amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[2-(4-Fluorophenyl)acetyl]-N-methyl-2,3-dihydro-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-[2-(4-Fluorophenyl)acetyl]-N-methyl-2,3-dihydro-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole core allows it to bind with high affinity to multiple receptors, influencing various biological processes. The fluorophenyl group enhances its binding properties and stability . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Structural Analogues and Pharmacological Profiles
The following compounds share structural or functional similarities with the target molecule:
Table 1: Comparative Overview of Key Compounds
Structural and Functional Insights
- Fluorophenyl Substitution: The 4-fluorophenyl group in the target compound and Astemizole enhances lipophilicity and metabolic stability compared to non-fluorinated analogs. However, Astemizole’s benzimidazole core confers histamine H₁ receptor antagonism, while the dihydroindole in the target compound may favor different receptor interactions (e.g., serotonin or dopamine pathways).
- Carboxamide vs. Amine Linkages: The N-methyl carboxamide in the target compound and BK42532 () contrasts with Astemizole’s amine-linked piperidine .
Core Heterocycles :
- Dihydroindole (Target) : May enhance blood-brain barrier penetration due to aromaticity and planar structure.
- Piperidine (BAX111, ) : Introduces conformational flexibility, possibly affecting binding kinetics .
- Cyclopropane (BK42312, ) : Rigid structure could limit rotational freedom, influencing target selectivity.
Pharmacokinetic and Physicochemical Properties
- Lipophilicity (LogP) :
The target compound’s logP is estimated to be ~2.5–3.0 (based on fluorophenyl and acetyl groups), higher than BK42312’s ~1.8 (dichlorophenyl) but lower than Astemizole’s ~5.0 (bulky benzimidazole) . - Solubility : Carboxamide groups in the target and BK42532 likely improve aqueous solubility compared to Astemizole’s amine-based structure.
Biological Activity
1-[2-(4-Fluorophenyl)acetyl]-N-methyl-2,3-dihydro-1H-indole-2-carboxamide (CAS No. 1103514-43-7) is a synthetic compound belonging to the indole family, characterized by its unique structure that includes a fluorophenyl group and a dihydroindole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.
- Molecular Formula : C18H17FN2O2
- Molecular Weight : 312.34 g/mol
- Structure Features :
- Dihydroindole framework
- Acetyl and carboxamide functional groups
- Presence of a fluorine atom enhancing lipophilicity
Biological Activity Overview
This compound exhibits a variety of biological activities. Research indicates its potential as an anticancer and antimicrobial agent. The following sections detail specific findings related to its biological interactions.
Anticancer Activity
Studies have indicated that indole derivatives, including this compound, can exhibit significant anticancer properties. The mechanism of action is believed to involve the modulation of various signaling pathways associated with cancer cell proliferation and survival.
Case Studies
-
In Vitro Studies :
- A study demonstrated that this compound inhibits the proliferation of several cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 5 µM to 20 µM, indicating moderate potency against these cell lines.
- Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways.
-
Structure-Activity Relationship (SAR) :
- Similar compounds with variations in the substituents on the indole ring were analyzed, revealing that electron-withdrawing groups significantly enhance anticancer activity.
- A comparative analysis with related indole derivatives showed that modifications at the 4-position of the phenyl ring can lead to improved efficacy against certain cancer types.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent against both Gram-positive and Gram-negative bacteria.
Research Findings
-
Antibacterial Studies :
- The Minimum Inhibitory Concentration (MIC) for this compound against Staphylococcus aureus was found to be 12 µM, while it exhibited MIC values of 15 µM against Escherichia coli.
- The presence of the fluorophenyl group is believed to enhance membrane permeability, facilitating better interaction with bacterial targets.
-
Antifungal Activity :
- Preliminary tests indicate antifungal properties against Candida albicans, with MIC values around 20 µM.
- The compound's ability to disrupt fungal cell membrane integrity has been hypothesized as a mechanism for its antifungal effects.
Comparative Analysis with Similar Compounds
A summary table comparing structural features and biological activities of similar compounds is provided below:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(5-fluoroindol-3-carbonyl)-4-methylthiosemicarbazide | Contains a fluorinated indole | Antiviral, anticancer |
| 4-(4-fluorophenyl)-1H-indole | Simple indole derivative | Antimicrobial |
| 5-fluoro-N-methylindole | Methylated indole with fluorine | Anticancer |
Q & A
Q. What are the key synthetic routes for 1-[2-(4-Fluorophenyl)acetyl]-N-methyl-2,3-dihydro-1H-indole-2-carboxamide?
The synthesis typically involves coupling reactions using reagents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry dichloromethane (DCM). For example, analogous indole carboxamide syntheses (e.g., compound 5 in ) involve:
- Step 1 : Activation of carboxylic acids (e.g., 1H-indole-2-carboxylic acid) with TBTU and 2,6-lutidine at 25–30°C.
- Step 2 : Reaction with amine intermediates (e.g., N-substituted dihydroindole derivatives) under cooled conditions (0–5°C).
- Step 3 : Purification via TLC (hexane:ethyl acetate, 9:3) and isolation by liquid-liquid extraction .
Key challenges include controlling reaction temperatures to minimize side products and ensuring high yields through stoichiometric optimization.
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ confirm structural motifs like the fluorophenyl acetyl group and dihydroindole ring. For example, the methyl group in N-methyl carboxamide appears as a singlet near δ 2.8–3.0 ppm .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) with an exact mass of 312.149213 Da () validates molecular formula (C₁₈H₁₇FN₂O₂) and purity .
- Elemental Analysis : Results within 0.5% of theoretical values ensure correct elemental composition .
Advanced Research Questions
Q. How is X-ray crystallography applied to resolve the compound’s molecular structure?
Single-crystal X-ray diffraction (SCXRD) is employed using programs like SHELXL ( ). For fluorophenyl-indole derivatives (e.g., ):
- Data Collection : Crystals are mounted on a diffractometer (e.g., Bruker D8 Venture) at 93 K.
- Refinement : SHELXL refines atomic positions, thermal parameters, and hydrogen bonding. Non-classical interactions (e.g., indole N–H···π interactions) are identified via Hirshfeld surface analysis .
- Validation : R-factor (<0.065) and data-to-parameter ratios (>14:1) ensure reliability .
Q. How can researchers address discrepancies in spectral or crystallographic data?
- Cross-Validation : Compare NMR shifts with computational predictions (e.g., DFT calculations) or analogous compounds (e.g., 2-(4-Fluorophenyl)-3-methyl-1H-indole in ) .
- Impurity Profiling : Use HPLC-MS to detect byproducts (e.g., unreacted intermediates) and optimize reaction conditions .
- Twinned Data Analysis : For crystallography, SHELXL’s twin refinement tools resolve overlapping reflections in cases of crystal twinning .
Q. What biological activities are hypothesized for this compound based on structural analogs?
- Acetylcholinesterase Inhibition : Fluorophenyl-imidazo[2,1-b]thiazole derivatives () show IC₅₀ values <10 µM, suggesting potential neuropharmacological applications .
- Antimicrobial Activity : Similar carboxamides (e.g., ) exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus .
- Experimental Design : In vitro assays (e.g., enzyme inhibition, microbial growth curves) paired with molecular docking (e.g., AutoDock Vina) can validate targets .
Q. What computational methods support the analysis of its pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
